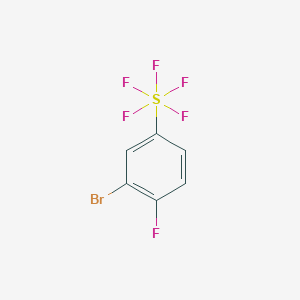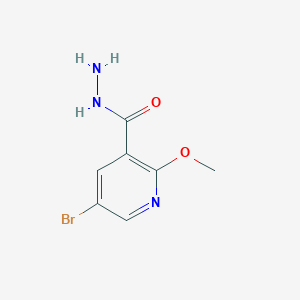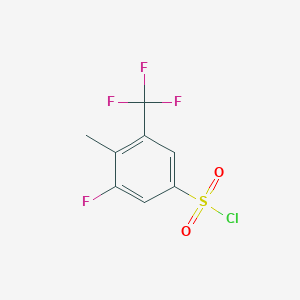
(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol
概要
説明
“®-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “R” denotes the configuration of the chiral center in the molecule .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, a fluoromethyl group, and an ethanol group. The presence of these functional groups will influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrrolidine ring might undergo reactions like N-alkylation. The fluoromethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the ethanol group could increase its solubility in polar solvents .科学的研究の応用
Chiral Ligands and Asymmetric Synthesis :
- (R)-2-chloro-1-(pyridin-3-yl)ethanol, a compound related to (R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol, was used for the kinetic resolution of beta(3)-adrenergic receptor ligands (Perrone et al., 2006).
- In asymmetric additions of dialkylmagnesium to aldehydes, the related compound (2S, 2′S)-2-hydroxymethyl-1-[(1-methylpyrrolidin-2-yl)methyl]pyrrolidine served as a chiral ligand, yielding optically active alcohols (Sato et al., 1978).
Chemical Synthesis and Polymer Science :
- 2-(Pyridin-2-yl)ethanol, a structurally similar compound, was used as a protecting group for carboxylic acids in polymer chemistry. Its stability under various conditions and its ability to be removed either chemically or thermally make it valuable in the synthesis of polymers (Elladiou & Patrickios, 2012).
Catalysis and Organic Transformations :
- The heterogeneous catalytic hydrogenation of 1-methyl-2-pyrrole ethanol, which is related to this compound, was found to be an important process in producing valuable pharmaceutical intermediates (Hegedu˝s et al., 1996).
Material Science and Sensing Applications :
- A compound synthesized from 1-(1-methyl-1H-pyrrol-2-yl)-2-(4′-methyl-2,2′-bipyridin-4-yl)ethanol was shown to be an efficient and selective chemosensor for Eu3+ ions, applicable in environmental and medicinal detection (Qiu, 2012).
Pharmacology and Medicinal Chemistry :
- The spatial arrangement of stereoisomers, such as in trapencaine which involves a pyrrolidin-1-yl group, significantly influences the pharmacodynamic properties of drugs. This highlights the importance of stereochemistry in drug development (Nosál'ová et al., 2003).
Fluorescence and Spectroscopy :
- A chemosensor comprising a pyridin-2-yl)methylamino)ethanol group showed remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solution, demonstrating potential applications in monitoring Zn2+ concentrations in biological and environmental samples (Park et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(3R)-3-(fluoromethyl)pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO/c8-5-7-1-2-9(6-7)3-4-10/h7,10H,1-6H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQGBTUFVBMCTA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1CF)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















